

A Comprehensive Technical Guide to 3,5,6-Trichloro-2-pyridinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5,6-Trichloro-2-pyridinol**

Cat. No.: **B117793**

[Get Quote](#)

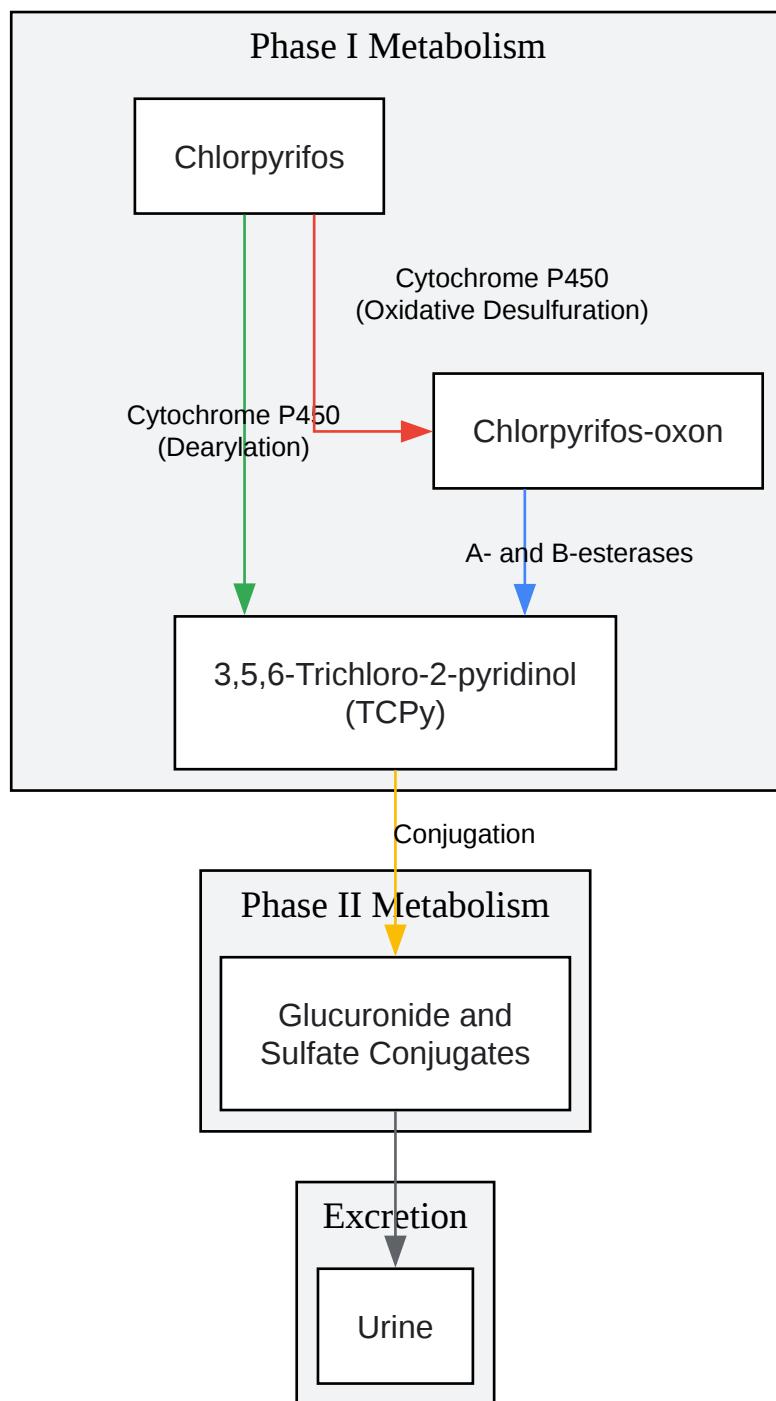
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Identifier	Value
Chemical Name	3,5,6-Trichloro-2-pyridinol
CAS Number	6515-38-4 [1] [2] [3]
Molecular Formula	C ₅ H ₂ Cl ₃ NO [1] [2] [4]
Synonyms	2-Hydroxy-3,5,6-trichloropyridine, 3,5,6-Trichloro-2-pyridone, TCP, TCPy [1] [5]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5,6-Trichloro-2-pyridinol** is presented below.


Property	Value
Molecular Weight	198.43 g/mol [1] [2] [4]
Melting Point	172 to 174 °C (342 to 345 °F; 445 to 447 K) [5]
Boiling Point	254.8 °C (490.6 °F; 528.0 K) at 760 mmHg [5]
Density	1.67 g/cm³ [5]
Flash Point	107.9 °C (226.2 °F; 381.0 K) [5]

Metabolic Fate and Toxicological Profile

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[\[6\]](#) Its presence in human urine is a key biomarker for exposure to these parent compounds.[\[6\]](#)[\[7\]](#) Toxicological studies have demonstrated that TCPy is not an inert metabolite and exhibits a range of adverse effects, including hepatotoxicity, nephrotoxicity, developmental toxicity, and ototoxicity.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Metabolic Pathway of Chlorpyrifos to 3,5,6-Trichloro-2-pyridinol

The metabolic conversion of chlorpyrifos to **3,5,6-trichloro-2-pyridinol** primarily occurs in the liver through the action of cytochrome P450 enzymes. The process involves an oxidative cleavage (dearylation) of the phosphate ester bond.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Chlorpyrifos to **3,5,6-Trichloro-2-pyridinol** and its subsequent excretion.

Experimental Protocols

Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine

This protocol describes a common laboratory-scale synthesis of 3,5,6-trichloropyridin-2(1H)-one.

Materials:

- 2,3,5,6-Tetrachloropyridine
- Deionized water
- Potassium hydroxide (85% purity)
- Benzyltrimethylammonium chloride
- 15% Hydrochloric acid solution

Procedure:

- A mixture of 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water is added to a three-necked flask.
- The mixture is heated to 95°C with stirring.
- 39.53 g (0.60 mol, 85% purity) of potassium hydroxide is slowly added to adjust the pH of the reaction solution to 9.5-10.
- Stirring is continued at this temperature for 30 minutes.
- The reaction mixture is filtered while hot to remove insoluble impurities.
- The filtrate is transferred to a 500 mL autoclave, and 0.18 g of potassium hydroxide and benzyltrimethylammonium chloride are added as a phase transfer catalyst.
- The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.

- After the reaction, the mixture is cooled to 25°C, and the pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.
- The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[\[2\]](#)

Analysis of 3,5,6-Trichloro-2-pyridinol in Human Urine by GC-MS

This protocol outlines a typical procedure for the quantification of TCPy in urine samples.

1. Sample Preparation:

- Hydrolysis: To liberate conjugated forms of TCPy, urine samples undergo acid or enzymatic hydrolysis.
 - Acid Hydrolysis: A common method involves heating the urine sample with a strong acid.
 - Enzymatic Hydrolysis: Alternatively, β -glucuronidase/arylsulfatase can be used for a milder deconjugation process.[\[7\]](#)
- Extraction:
 - Liquid-Liquid Extraction (LLE): Solvents such as dichloromethane-ethyl acetate or diethyl ether are used to partition TCPy from the aqueous urine matrix.[\[7\]](#)
 - Solid-Phase Extraction (SPE): An alternative to LLE, providing cleaner extracts.

2. Derivatization:

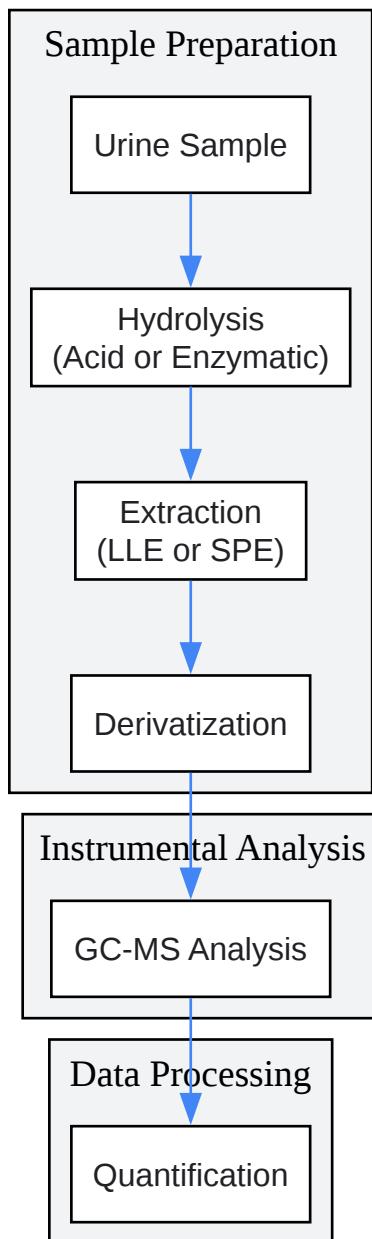
- To improve the volatility and chromatographic behavior of TCPy for GC analysis, a derivatization step is often employed. A common reagent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the t-butyldimethylsilyl derivative.

3. GC-MS Analysis:

- Gas Chromatograph (GC):

- Column: A capillary column, such as a DB-5 or equivalent, is typically used for separation.
- Mass Spectrometer (MS):
 - Ionization: Negative Chemical Ionization (NCI) is often used for high sensitivity.
 - Detection: Selected Ion Monitoring (SIM) is employed to monitor specific ions of the derivatized TCPy, enhancing selectivity and quantification.

Analytical Method Performance


The table below summarizes the performance parameters of different analytical methods for the determination of TCPy in urine.

Parameter	Method 1: Steam Distillation & SPE-GC-MS	Method 2: LLE-GC-MS	Method 3: Automated SPE-GC-NCIMS
Linearity Range	Not Specified	0.8 - 792 ng/mL	0.5 - 200 ng/mL
Limit of Detection (LOD)	0.05 µg/L	0.5 ng/mL	Not Specified
Limit of Quantitation (LOQ)	0.1 µg/L	2.96 ng/mL (for immunoassay)	Not Specified
Accuracy (Recovery)	104%	93 ± 12%	Not Specified
Precision (RSD/CV)	4.2% (within-series) at 3.5 µg/L	< 10%	Not Specified
Internal Standard	2,6-Dibromophenol	Not Specified	Not Specified

Data sourced from a comparative guide on analytical methods for **3,5,6-trichloro-2-pyridinol** in urine.[\[7\]](#)

Workflow for Analysis of 3,5,6-Trichloro-2-pyridinol in Urine

The following diagram illustrates a typical workflow for the analysis of **3,5,6-trichloro-2-pyridinol** in a urine sample using a GC-MS based method.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **3,5,6-Trichloro-2-pyridinol** in urine samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 3. accustandard.com [accustandard.com]
- 4. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TCPy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5,6-Trichloro-2-pyridinol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117793#3-5-6-trichloro-2-pyridinol-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com